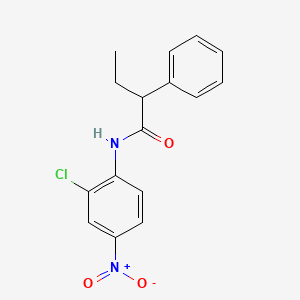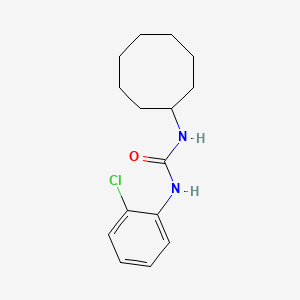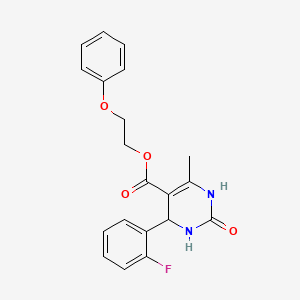
N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide is an organic compound with the molecular formula C13H12ClNO3 It is a derivative of benzamide and features a chlorinated nitrophenyl group attached to a phenylbutanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-chloro-4-aminophenyl-2-phenylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-4-nitroaniline and 2-phenylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets, leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4-nitrophenol: A related compound with similar structural features but different functional groups.
2-chloro-5-nitrophenol: Another chlorinated nitrophenol with a different substitution pattern.
4-chloro-2-nitrophenol: Similar to 2-chloro-4-nitrophenol but with the positions of the nitro and chloro groups reversed.
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide is unique due to its combination of a chlorinated nitrophenyl group and a phenylbutanamide backbone. This structural arrangement imparts specific chemical and biological properties that distinguish it from other related compounds.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-13(11-6-4-3-5-7-11)16(20)18-15-9-8-12(19(21)22)10-14(15)17/h3-10,13H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZLOCMKSYSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-3-methyl-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B4992736.png)


![N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4992752.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(4-ethylbenzyl)-4-piperidinyl]propanamide](/img/structure/B4992760.png)
![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4992768.png)

acetate](/img/structure/B4992789.png)
![2-(4-biphenylyl)-2-oxoethyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4992795.png)
![N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B4992807.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4992817.png)

![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)
